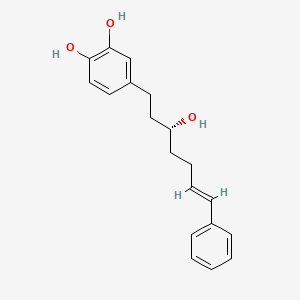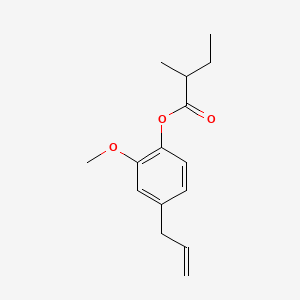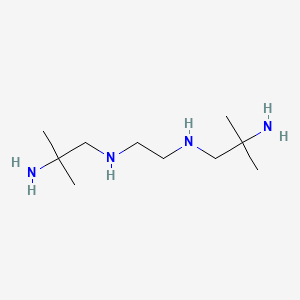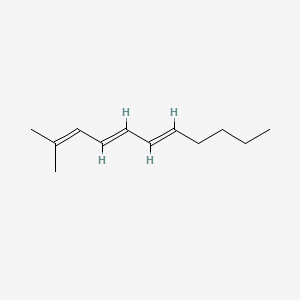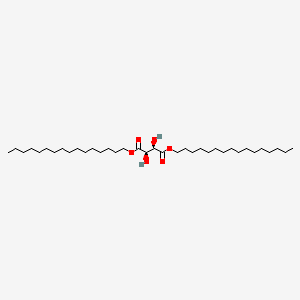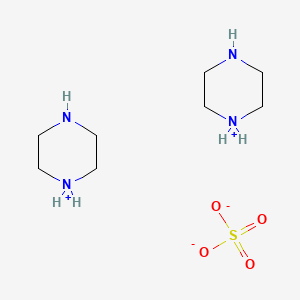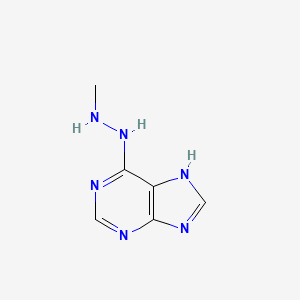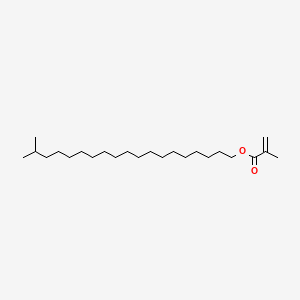
Isoicosyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoicosyl methacrylate is a chemical compound with the molecular formula C24H46O2. It is an ester of methacrylic acid and isoicosanol, characterized by its long carbon chain. This compound is primarily used in the production of polymers and copolymers, which find applications in various industrial sectors due to their unique properties such as flexibility, durability, and resistance to environmental factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoicosyl methacrylate can be synthesized through the esterification of methacrylic acid with isoicosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, methacrylic acid and isoicosanol, are fed into a reactor along with a catalyst. The reaction mixture is heated, and the water formed is continuously removed. The product is then purified through distillation to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: Isoicosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and isoicosanol.
Common Reagents and Conditions:
Polymerization: Initiated by free radicals, UV light, or heat.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Polymerization: Polymers and copolymers.
Substitution: Substituted esters.
Hydrolysis: Methacrylic acid and isoicosanol.
Aplicaciones Científicas De Investigación
Isoicosyl methacrylate is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of various polymers and copolymers for research on material properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Employed in the creation of drug delivery systems and medical devices.
Mecanismo De Acción
The primary mechanism of action of isoicosyl methacrylate involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of a polymer chain. The long carbon chain of this compound contributes to the flexibility and durability of the resulting polymer .
Comparación Con Compuestos Similares
Methyl methacrylate: A shorter-chain methacrylate ester used in the production of polymethyl methacrylate (PMMA).
Butyl methacrylate: Another methacrylate ester with a shorter carbon chain, used in the production of flexible polymers.
Ethyl methacrylate: Similar to methyl methacrylate but with a slightly longer carbon chain.
Uniqueness: Isoicosyl methacrylate stands out due to its long carbon chain, which imparts unique properties to the polymers formed from it. These properties include enhanced flexibility, durability, and resistance to environmental factors, making it suitable for specialized applications where these characteristics are essential .
Propiedades
Número CAS |
94247-36-6 |
|---|---|
Fórmula molecular |
C24H46O2 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
18-methylnonadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O2/c1-22(2)20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-26-24(25)23(3)4/h22H,3,5-21H2,1-2,4H3 |
Clave InChI |
DCJOCPLKOTVHGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


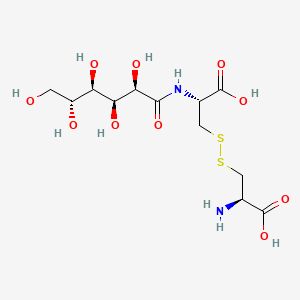
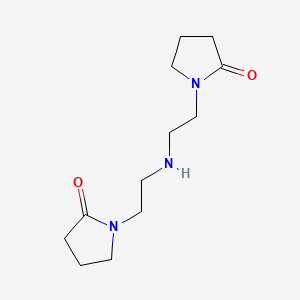


![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
